2-[(3S)-piperidin-3-yl]acetonitrile, trifluoroacetic acid
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Overview
Description
2-[(3S)-piperidin-3-yl]acetonitrile, trifluoroacetic acid is a versatile chemical compound with significant potential in scientific research. This compound consists of a piperidine ring substituted with an acetonitrile group and is combined with trifluoroacetic acid. The presence of the piperidine ring makes it an important building block in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-piperidin-3-yl]acetonitrile typically involves the reaction of piperidine derivatives with acetonitrile under controlled conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-piperidin-3-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, primary amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3S)-piperidin-3-yl]acetonitrile, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3S)-piperidin-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to modulate biological pathways. Trifluoroacetic acid enhances the compound’s stability and reactivity, facilitating its effects on molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3S)-piperidin-3-yl]ethanol
- 2-[(3S)-piperidin-3-yl]propanoic acid
- 2-[(3S)-piperidin-3-yl]methanol
Uniqueness
2-[(3S)-piperidin-3-yl]acetonitrile, trifluoroacetic acid stands out due to its unique combination of a piperidine ring with an acetonitrile group and trifluoroacetic acid. This combination provides enhanced stability, reactivity, and versatility in various chemical and biological applications.
Properties
CAS No. |
2763740-76-5 |
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Molecular Formula |
C9H13F3N2O2 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
2-[(3S)-piperidin-3-yl]acetonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2.C2HF3O2/c8-4-3-7-2-1-5-9-6-7;3-2(4,5)1(6)7/h7,9H,1-3,5-6H2;(H,6,7)/t7-;/m0./s1 |
InChI Key |
JVIFSQXXPYDWKC-FJXQXJEOSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)CC#N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(CNC1)CC#N.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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